
4-CHLOROBENZONITRILE-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobenzonitrile-D4 is a deuterium-labeled derivative of 4-chlorobenzonitrile. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C7D4ClN, and it has a molecular weight of 141.59 g/mol . The compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chlorobenzonitrile-D4 can be synthesized through several methods. One common approach involves the deuteration of 4-chlorobenzonitrile. This process typically includes the exchange of hydrogen atoms with deuterium using deuterium gas or deuterated solvents under specific reaction conditions .
Industrial Production Methods: The industrial production of this compound often involves the catalytic ammoxidation of 4-chlorotoluene. This method is efficient and environmentally friendly, producing high yields of the desired product. The reaction conditions usually include high temperatures and the presence of a suitable catalyst .
Análisis De Reacciones Químicas
4-Chlorobenzonitrile-D4 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to 4-chlorobenzylamine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to 4-chlorobenzoic acid using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include deuterated solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
4-Chlorobenzonitrile-D4 has several scientific research applications:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: this compound is used in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: The compound is used in the production of pigments, dyes, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 4-chlorobenzonitrile-D4 involves its incorporation into chemical and biological systems as a deuterium-labeled compound. The presence of deuterium affects the compound’s physical and chemical properties, such as bond strength and reaction rates. This allows researchers to study the behavior of the compound in various environments and understand its interactions with molecular targets and pathways .
Comparación Con Compuestos Similares
4-Chlorobenzonitrile-D4 can be compared with other similar compounds, such as:
4-Chlorobenzonitrile: The non-deuterated version of the compound, which has different physical and chemical properties due to the absence of deuterium.
2,4-Dichlorobenzonitrile: A compound with two chlorine atoms, which exhibits different reactivity and applications compared to this compound.
4-Bromobenzonitrile: A similar compound where the chlorine atom is replaced by a bromine atom, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds.
Propiedades
Número CAS |
1219794-82-7 |
|---|---|
Fórmula molecular |
C7H4ClN |
Peso molecular |
141.59 |
Nombre IUPAC |
4-chloro-2,3,5,6-tetradeuteriobenzonitrile |
InChI |
InChI=1S/C7H4ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1D,2D,3D,4D |
Clave InChI |
GJNGXPDXRVXSEH-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C#N)Cl |
Sinónimos |
4-CHLOROBENZONITRILE-D4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


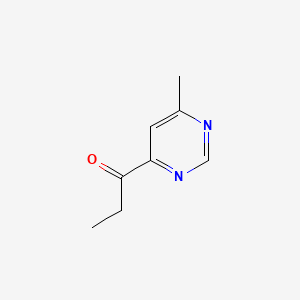
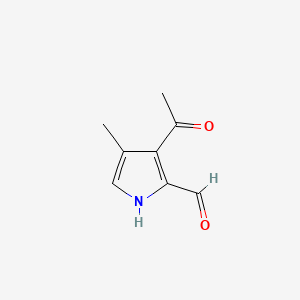
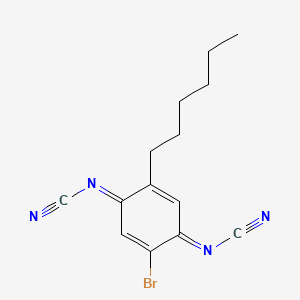
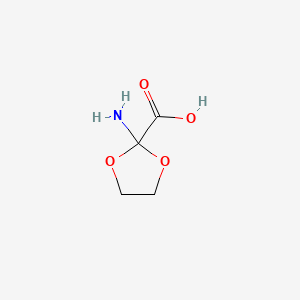
![4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N,3-dimethyl-N-(3-phenylpropyl)aniline](/img/structure/B571701.png)
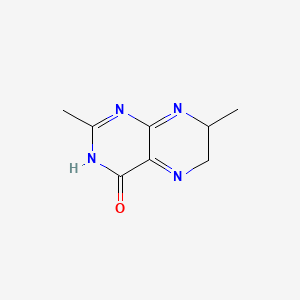
![Myristic acid-[9,10-3H]](/img/structure/B571705.png)
![2-Chloro-1-[5-methoxy-4-methyl-2-(methylamino)phenyl]ethanone](/img/structure/B571708.png)
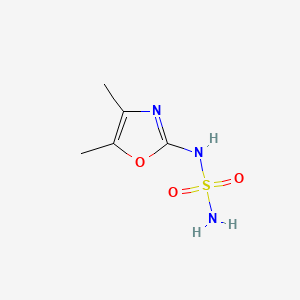
![1H-Naphtho[1,2-D]imidazole-2-carbaldehyde](/img/structure/B571711.png)
